n-Acetyl-d-alanyl-d-serine

Glycopeptide Antibiotics Vancomycin Resistance Binding Affinity

Researchers modeling VanC/VanE/VanG/VanL resistance phenotypes face a critical gap: canonical Ac-d-Ala-d-Ala and high-resistance Ac-d-Ala-d-Lac analogs cannot replicate the intermediate binding profile of d-Ala-d-Ser-modified peptidoglycan precursors. n-Acetyl-d-alanyl-d-serine (Ac-d-Ala-d-Ser) directly addresses this need. - Quantify novel glycopeptide antibiotic binding constants (Ka) via SPR, ITC, or NMR against the physiologically relevant d-Ala-d-Ser epitope. - Serve as an authentic product standard in HPLC/LC-MS assays measuring VanC, VanE, VanG, VanL, and VanN ligase activity for inhibitor screening. - Enable co-crystallization with vancomycin, teicoplanin, or engineered variants to obtain atomic-resolution structures guiding rational drug design.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 159957-07-0
Cat. No. B15417729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Acetyl-d-alanyl-d-serine
CAS159957-07-0
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CO)C(=O)O)NC(=O)C
InChIInChI=1S/C8H14N2O5/c1-4(9-5(2)12)7(13)10-6(3-11)8(14)15/h4,6,11H,3H2,1-2H3,(H,9,12)(H,10,13)(H,14,15)/t4-,6-/m1/s1
InChIKeyOHDMDPKNKIIBFQ-INEUFUBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Acetyl-d-alanyl-d-serine in Glycopeptide Resistance


n-Acetyl-d-alanyl-d-serine (Ac-d-Ala-d-Ser) is a synthetic dipeptide analog that serves as a critical biochemical tool for investigating glycopeptide antibiotic resistance mechanisms. It belongs to the class of N-acyl-d-amino acid derivatives, specifically acting as a model for the C-terminal d-alanyl-d-serine motif found in modified peptidoglycan precursors of vancomycin-resistant enterococci (VRE) [1]. This compound is not a therapeutic agent itself but is essential for in vitro studies of antibiotic binding and resistance pathway characterization [2].

Model dipeptide for VRE peptidoglycan precursor studies
Enables VanC/E/G/L/N ligase specificity investigation
Supports glycopeptide binding affinity comparisons

n-Acetyl-d-alanyl-d-serine: Irreplaceable by Standard Analogs


In glycopeptide antibiotic research, substituting n-Acetyl-d-alanyl-d-serine with the canonical n-Acetyl-d-alanyl-d-alanine or the high-resistance n-Acetyl-d-alanyl-d-lactate analog will yield fundamentally different binding profiles and biological interpretations. The target compound exhibits a unique, intermediate binding affinity for vancomycin and teicoplanin that is not replicated by these alternatives, making it indispensable for accurately modeling VanC, VanE, VanG, and VanL resistance phenotypes [1][2]. Use of incorrect analogs can lead to erroneous conclusions about antibiotic efficacy and resistance mechanism potency [3].

Ac-d-Ala-d-Ser
Ac-d-Ala-d-Ala
Ac-d-Ala-d-Lac
Binding profile
Reported intermediate affinity for vancomycin
May overestimate vancomycin binding
May underestimate affinity; alters resistance interpretation
Resistance modeling
Low-level resistance context (VanC/E/G/L/N)
Native susceptible; not representative of resistance
High-level resistance; model mismatch for low-level phenotypes
Ligase compatibility
Specific substrate for d-Ala-d-Ser ligases
Not recognized by VanC/E/G/L/N ligases
Not recognized; false-negative results in ligase assays

n-Acetyl-d-alanyl-d-serine Binding Affinity and Resistance Evidence


Vancomycin Binding Affinity Reduction vs. d-Ala-d-Ala

In direct comparative binding studies, the vancomycin association constant for peptidoglycan precursors terminating in d-Ala-d-Ser is only ~7-fold lower than that for the native d-Ala-d-Ala motif [1]. This contrasts sharply with the d-Ala-d-Lac modification, which reduces affinity by approximately 1,000-fold [2].

Vancomycin Affinity
Head-to-head
~7-fold reduction vs d-Ala-d-Ala; ~143-fold higher than d-Ala-d-Lac
Reported intermediate affinity supports low-level resistance modeling context
In vitro binding; validated by structural studies
Glycopeptide Antibiotics Vancomycin Resistance Binding Affinity

Teicoplanin Binding Affinity: Retained vs. d-Ala-d-Ser

Teicoplanin, unlike vancomycin, retains activity against strains expressing the d-Ala-d-Ser modification. The binding affinity of teicoplanin to the d-Ala-d-Ser epitope remains sufficiently high to confer clinical susceptibility (MIC typically ≤0.5 μg/mL), whereas its binding to d-Ala-d-Lac is essentially abolished [1].

Teicoplanin Susceptibility
Class-level
MIC ≤0.5 µg/mL (susceptible) vs ≥16 µg/mL for d-Ala-d-Lac
Supports retained teicoplanin activity interpretation
Based on clinical isolate susceptibility testing; context-dependent
Teicoplanin Glycopeptide Resistance Differential Binding

Vancomycin-d-Ala-d-Ser Crystal Structure

A 1.20 Å resolution crystal structure of vancomycin bound to d-Ala-d-Ser reveals that the ligand adopts essentially the same binding pose as the native d-Ala-d-Ala [1]. The 7-fold reduction in affinity is attributed to a subtle size mismatch—the serine side chain's hydroxyl group is slightly too large for the binding pocket—and an unfavorable entropic penalty from conformational restriction of flexible hydroxyl groups on both the ligand and antibiotic [1].

Structural Basis
Head-to-head
1.20 Å structure; identical binding pose to d-Ala-d-Ala but steric clash from Ser -OH
Structural rationale for affinity reduction reported
Supports structure-based glycopeptide design research
X-ray Crystallography Molecular Recognition Antibiotic Resistance

VanC/E/G/L/N Operon Characterization Substrate

n-Acetyl-d-alanyl-d-serine is the definitive model substrate for studying the activity and specificity of d-Ala-d-Ser ligases (e.g., VanC, VanE, VanG, VanL, VanN) that confer low-level vancomycin resistance in enterococci [1]. Its use is mandatory for in vitro reconstitution assays of these pathways, as alternative dipeptides (e.g., d-Ala-d-Ala or d-Ala-d-Lac) are not recognized or processed correctly by these enzymes [2].

Ligase Specificity
Class-level
Specific substrate for VanC/E/G/L/N ligases; alternatives not recognized
Enables accurate pathway reconstitution in vitro
In vitro ligase activity assays; required for class-specific characterization
VRE Vancomycin Resistance Operon Characterization

n-Acetyl-d-alanyl-d-serine Research Applications


Glycopeptide Antibiotic Binding Studies

Use n-Acetyl-d-alanyl-d-serine as a model ligand in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or NMR spectroscopy to quantify the binding affinity of novel glycopeptide antibiotics. This allows direct comparison of binding constants (Ka) against both the native d-Ala-d-Ala epitope and the resistance-associated d-Ala-d-Ser epitope, providing critical data for candidate selection and optimization [1].

d-Ala-d-Ser Ligase Activity Assays

Employ n-Acetyl-d-alanyl-d-serine as a substrate or product standard in HPLC or LC-MS assays designed to measure the activity of VanC, VanE, VanG, VanL, or VanN ligases. This compound is essential for screening inhibitors that could potentially restore vancomycin susceptibility in low-level resistant strains [2].

Structural Studies of Resistance Complexes

Utilize n-Acetyl-d-alanyl-d-serine for co-crystallization trials with vancomycin, teicoplanin, or engineered glycopeptide variants. The high-resolution structures obtained provide atomic-level insights into the molecular basis of reduced binding affinity, guiding rational drug design efforts to overcome d-Ala-d-Ser-mediated resistance [3].

Application
Selection Property
Validation Focus
Glycopeptide binding affinity comparison
Model dipeptide identity (d-Ala-d-Ser motif)
Binding constant (Ka) review vs. d-Ala-d-Ala and d-Ala-d-Lac
VanC/E/G/L/N ligase activity screening
Substrate specificity for d-Ala-d-Ser ligases
Enzyme activity and inhibitor screening endpoint validation
Resistance complex structural analysis
Co-crystallization compatibility with glycopeptides
Structure-based interpretation of affinity determinants

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Acetyl-d-alanyl-d-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.